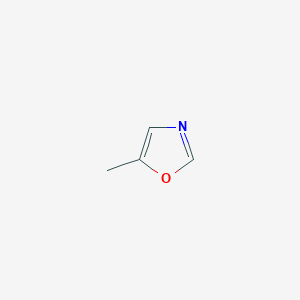

5-Methyloxazole

説明

Significance and Research Context within Oxazole (B20620) Chemistry

Oxazole derivatives are widely recognized for their presence in natural products and their diverse biological activities, leading to extensive research in medicinal chemistry and agrochemistry tandfonline.comresearchgate.netmdpi.come-bookshelf.deresearchgate.netresearchgate.net. The oxazole nucleus itself is a five-membered ring with two unsaturations, containing an oxygen atom at position 1 and a nitrogen atom at position 3 tandfonline.comijpsonline.com. These heteroatoms contribute to the electronic properties and reactivity of the ring system. Oxazoles exhibit characteristics similar to both furan (B31954) and pyridine, being basic in nature but showing more resistance to acids compared to pyridine, while displaying some instability akin to furans tandfonline.comijpsonline.com.

The significance of 5-Methyloxazole within this context lies in its specific substitution pattern. The methyl group at the C5 position can influence the regioselectivity and reactivity of reactions involving the oxazole ring. Research explores how this methyl group impacts typical oxazole reactions, such as cycloadditions or functionalization, and how this compound can serve as a core structure for developing compounds with desired properties. The study of methyl-substituted azoles, including isoxazole (B147169) isomers, is a notable area of research, highlighting the interest in how simple alkyl substituents affect the chemistry of these heterocycles lew.robeilstein-journals.orgbeilstein-journals.orguni-konstanz.deacs.org.

Historical Development and Evolution of Oxazole Synthesis

The chemistry of oxazoles has a rich history, with the first synthesis of a methyl-substituted oxazole, specifically 2-methyloxazole (B1590312), reported in 1876 tandfonline.comijpsonline.com. The importance of the oxazole core gained prominence during the First World War, particularly with the discovery of penicillin, which contains a reduced oxazole ring (an oxazoline) tandfonline.com. The invention of dienes in the Diels-Alder reaction also marked a significant period for advancing oxazole chemistry tandfonline.comijpsonline.com.

Over the years, numerous methods for synthesizing the oxazole nucleus have been developed. These include classical named reactions such as the Bredereck reaction, Robinson-Gabriel synthesis, Fisher oxazole synthesis, Erlenmeyer-Plochl reaction, Davidson reaction, Williams's reaction, and the Van Leusen oxazole synthesis tandfonline.comijpsonline.com. The Van Leusen synthesis, developed in 1972, is a notable method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, basic conditions tandfonline.commdpi.comijpsonline.com. This method has been particularly relevant for the synthesis of 5-substituted oxazoles, including this compound derivatives mdpi.com.

Modern synthetic approaches continue to evolve, incorporating green chemistry principles and utilizing various catalysts, including organometallic catalysts and magnetic nanocatalysts, to improve efficiency, yield, and environmental impact tandfonline.comresearchgate.netijpsonline.com. The development of facile, selective, and regiocontrolled synthesis methods remains a key focus in oxazole chemistry acs.org.

Role as a Versatile Synthetic Intermediate

This compound and its derivatives are valuable as versatile synthetic intermediates in the construction of more complex organic molecules. The reactivity of the oxazole ring, influenced by the methyl group at the C5 position, allows for various transformations.

One area where this compound derivatives have been explored as intermediates is in the synthesis of vitamin B6 (pyridoxine). Research has investigated the thermal cyclization of ethyl α-isocyanopropionate to form 5-ethoxy-4-methyloxazole, which serves as an intermediate in pyridoxine (B80251) synthesis oup.comoup.com.

Furthermore, this compound moieties have been incorporated into more complex structures, such as triterpenic C17-[5-methyl-1,3]-oxazoles, synthesized through the interaction of triterpenic acid chlorides with propargylamine (B41283) hydrochloride tandfonline.com. The synthesis of 2-(-2-aminophenyl)-5-methyloxazole from isatoic anhydride (B1165640) and prop-2-ynylamine also demonstrates the utility of this compound as a building block researchgate.net.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-5-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMHCFYHVYGFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347147 | |

| Record name | 5-Methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66333-88-8 | |

| Record name | 5-Methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyloxazole and Its Derivatives

Advanced and Green Synthetic Techniques for Oxazoles

Ultrasound-Promoted Reaction Methodologies

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, offering several advantages for the preparation of heterocyclic compounds, including oxazoles. ijpsonline.comijpsonline.com The use of ultrasound in chemical reactions, also known as sonochemistry, can lead to shorter reaction times, higher yields, milder reaction conditions, improved selectivity, simpler experimental procedures, reduced costs, and enhanced energy efficiency when compared to conventional synthetic methods. ijpsonline.comijpsonline.comasianpubs.orgresearchgate.net These benefits stem from the acoustic cavitation phenomenon, where the formation, growth, and collapse of bubbles in the liquid medium generate localized "hot spots" with extremely high temperatures and pressures, which can significantly accelerate reaction rates and alter reaction pathways. researchgate.net

In the context of oxazole (B20620) synthesis, ultrasound irradiation has been successfully applied to promote various transformations. For instance, ultrasound can facilitate domino reactions, such as the synthesis of 2,4,5-trisubstituted oxazoles from benzoin (B196080) and substituted benzylamine (B48309) using 2-Iodoxybenzoic acid as an oxidant. ijpsonline.com This method demonstrates the ability of ultrasound to enhance complex cascade reactions. The ultrasonication method has also been utilized for the synthesis of various other heterocyclic compounds, highlighting its versatility. ijpsonline.com An example includes the synthesis of 2-phenyloxazoline with excellent yield through the reaction of benzonitrile (B105546) and 2-aminoethanol in the presence of InCl3 under ultrasonic irradiation. ijpsonline.com

Furthermore, ultrasound-assisted one-pot three-component reactions have been developed for the synthesis of related five-membered heterocycles like isoxazole (B147169) derivatives. rsc.orgdntb.gov.ua Studies have shown that ultrasound irradiation can significantly reduce reaction times and improve yields in the synthesis of aminooxazole derivatives, achieving a 90% yield in just 8 minutes compared to 3.5 hours and 69% yield under thermal conditions. researchgate.net Ultrasound can also initiate the homolytic cleavage of oxidants, such as KHSO5, to generate radicals that participate in cyclization reactions, leading to products like dihydroisoxazoles. researchgate.net The synthesis of N-(substituted phenyl)-N'-(5-methylisoxazoyl)-thiourea derivatives has also benefited from ultrasound irradiation in combination with phase transfer catalysis, resulting in higher yields and shorter reaction times compared to conventional methods. asianpubs.org

Ionic Liquid-Mediated Synthesis for Enhanced Efficiency

Ionic liquids (ILs), defined as salts that are liquid at or below 100 °C, have gained prominence as environmentally benign and efficient reaction media and catalysts in organic synthesis, including the synthesis of oxazole derivatives. ijpsonline.comijpsonline.comsemanticscholar.org Their unique properties, such as negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to traditional volatile organic solvents. In many cases, ionic liquids can act as both the solvent and a catalyst or promoter, simplifying reaction systems and potentially enhancing efficiency. ijpsonline.com

The use of ionic liquids in oxazole synthesis has been explored for various methodologies. For example, novel oxazoles have been synthesized with high yields using the van Leusen synthesis in ionic liquids. ijpsonline.commdpi.comnih.gov This approach leverages the benefits of both the established van Leusen reaction and the advantageous properties of ionic liquids. Specific ionic liquids like [bmim]Br and [bmim][BF4] have been reported for use in oxazole synthesis. ijpsonline.comniscpr.res.in

One significant advantage of using ionic liquids is their potential for recovery and reuse, which contributes to more sustainable and economical synthetic processes. ijpsonline.commdpi.comnih.govniscpr.res.inresearchgate.net Studies have demonstrated that ionic liquids can be recycled multiple times without significant loss of activity or yield. ijpsonline.commdpi.comnih.govniscpr.res.in Ionic liquid-mediated syntheses often involve one-pot procedures, further improving efficiency by reducing the number of isolation and purification steps. ijpsonline.commdpi.comnih.gov These methods have been shown to enhance reaction performance, leading to increased product yields and purity compared to conventional methods. ijpsonline.comijpsonline.com Task-specific ionic liquids, such as [HMIm]BF4, have also been successfully employed in one-pot syntheses involving isoxazole amines, achieving high yields of the desired products. researchgate.net A van Leusen reaction for the one-pot synthesis of 4,5-disubstituted oxazoles utilized an ionic liquid as the solvent, providing high yields with diverse aldehyde and aliphatic halide substrates. nih.gov Imidazolium (B1220033) ionic liquids, including piperidine-appended imidazolium [PAIM][NTf2] as a task-specific base, have been used for the synthesis of C5-substituted oxazoles. nih.gov

Continuous Flow Methodologies for Scalable Oxazole Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing in organic synthesis, offering significant advantages for scalability, efficiency, and safety in the production of chemicals, including oxazoles. ijpsonline.comijpsonline.com In continuous flow systems, reactants are pumped through a reactor channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This precise control often leads to faster reaction rates, improved product yields, and enhanced selectivity compared to batch processes. researchgate.net

Continuous flow reactors are particularly beneficial for reactions involving hazardous or unstable intermediates, as the small reaction volumes and efficient heat transfer capabilities can significantly improve safety. ijpsonline.com The application of continuous flow methodologies to the synthesis of oxazole derivatives has demonstrated promising results for scalable production. researchgate.netbeilstein-journals.org

Stereoselective Approaches in 5-Methyloxazole Derivative Synthesis

Stereoselective synthesis, which aims to control the formation of specific stereoisomers of a molecule, is of paramount importance in the synthesis of pharmaceutical compounds and other biologically active molecules, as the biological activity often depends on the precise three-dimensional arrangement of atoms. For this compound derivatives, developing stereoselective synthetic routes allows for the preparation of enantiomerically or diastereomerically pure compounds, which is crucial for evaluating their biological profiles accurately.

While general methods for stereoselective oxazole synthesis and the synthesis of related heterocycles like oxazolines and isoxazoles have been explored, specific examples focusing directly on achieving stereocontrol in the synthesis of this compound derivatives are an active area of research.

One notable example involves the stereoselective cyclization between alkylidene oxindoles and 5-methoxyoxazoles catalyzed by titanium(IV) chloride. nih.govacs.org This methodology successfully yielded spiro[3,3′-oxindole-1-pyrrolines] with excellent yields and high diastereoselectivity, demonstrating the potential for controlling stereochemistry in reactions involving 5-alkoxyoxazoles. nih.govacs.org The use of a chiral scandium(III)–indapybox/BArF complex in this type of reaction allowed for the synthesis of enantioenriched spirooxindole-1-pyrrolines, and interestingly, a ligand-induced reversal of diastereoselectivity was observed. nih.govacs.org This highlights the role of chiral catalysts and ligands in influencing the stereochemical outcome of these cyclization reactions. 5-methoxy-2-aryloxazoles have also been shown to participate in formal [3+2]-cycloaddition reactions, which can be designed to be stereoselective. nih.govacs.org

Stereoselective one-pot synthesis of oxazolines, closely related to oxazoles, has also been reported, indicating the broader efforts in developing stereocontrol within this class of heterocycles. researchgate.net A green and diastereoselective synthesis of trans-3-(5-methylisoxazol-3-yl)-3,4-dihydro-2H-naphtho[2,3-e] ijpsonline.comwikipedia.orgoxazine has been achieved under solvent-free conditions. oiccpress.com This specific example demonstrates a stereoselective approach applied to a molecule containing a 5-methylisoxazole (B1293550) moiety, resulting in a diastereoselectively pure product. The development of stereoselective methods for the synthesis of oxazole derivatives, including those with a 5-methyl substituent, remains an important goal for accessing structurally defined compounds for various applications.

Chemical Transformations and Reactivity of 5 Methyloxazole Derivatives

Electrophilic Substitution Reactions

The oxazole (B20620) ring, being a π-deficient aromatic system, is generally less reactive towards electrophilic substitution compared to more electron-rich heterocycles like furans or pyrroles. However, electrophilic attack can occur, typically favoring positions that can best stabilize the positive charge developed in the transition state. For 1,3-oxazoles, electrophilic substitution often occurs at the C-5 position, especially when the ring is activated by electron-donating substituents. fishersci.caamericanelements.com

Regioselective functionalization of oxazole rings through lithiation followed by electrophilic quenching is a significant strategy. For instance, regioselective lithiation at the C-5 position of substituted oxazoles, sometimes requiring protection of other positions like C-2 with groups such as triisopropylsilyl (TIPS), has been explored. Subsequent reaction with electrophilic halogen sources, such as bromine, can introduce substituents at the desired positions. americanelements.comnih.gov

Nucleophilic Substitution Reactions

While electrophilic substitution is more characteristic of electron-deficient heterocycles, nucleophilic substitution reactions can also occur with 5-methyloxazole derivatives, although they are generally less common due to the inherent stability of the aromatic ring structure. fishersci.ca The electron-deficient nature of the oxazole ring can facilitate nucleophilic attack under appropriate conditions.

Ethyl this compound-4-carboxylate, for example, has been reported to undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups into the oxazole ring system. fishersci.se In some cases, nucleophilic attack can lead to the replacement of existing substituents on the ring. fishersci.se

Oxidation Reactions

This compound derivatives can undergo oxidation reactions, leading to the formation of various oxidized products depending on the specific structure and reaction conditions. Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) have been employed in the oxidation of oxazole compounds like This compound-2-carboxamide (B13669302) and ethyl this compound-4-carboxylate. americanelements.comfishersci.se These reactions can yield corresponding oxazole derivatives with modified functional groups, such as carboxylic acids or ketones. fishersci.se

Studies on the singlet oxygen photooxidation of oxazoles, including 2-methyloxazole (B1590312) and oxazoles with a methyl group at the C-5 position, have shown that electron-donating groups, such as the C-5 methyl substituent, can enhance the reactivity of the heterocycle towards singlet oxygen. labsolu.ca The photo-Fenton process, involving iron species and hydrogen peroxide under irradiation, has also been investigated for the degradation of 3-amino-5-methylisoxazole (B124983), a related five-membered heterocycle, demonstrating the susceptibility of these rings to oxidative degradation pathways. labsolu.ca

Reduction Reactions

Reduction of this compound derivatives can lead to more saturated heterocyclic systems or other reduced forms of the oxazole ring. Reducing agents commonly used include lithium aluminum hydride and sodium borohydride. americanelements.comfishersci.se The outcome of the reduction depends on the specific functional groups present and the reducing agent employed. Reduction reactions can be utilized to modify the saturation level of the oxazole ring or transform substituents attached to it. americanelements.com

Cross-Coupling Reactions

Cross-coupling reactions, particularly palladium-catalyzed processes, are powerful tools for forming carbon-carbon bonds and are applicable to functionalized this compound derivatives. These reactions allow for the coupling of oxazole halides or other suitable derivatives with organometallic reagents, leading to the formation of more complex substituted oxazoles.

Ethyl this compound-4-carboxylate and methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate have been noted to participate in cross-coupling reactions. fishersci.sefishersci.nl The Suzuki-Miyaura cross-coupling reaction, involving the coupling of bromooxazoles with aryl or vinyl boronic acids in the presence of palladium catalysts, has been demonstrated for the synthesis of substituted oxazoles. nih.gov Regiocontrolled lithiation followed by bromination provides a route to the necessary bromooxazole coupling partners. nih.gov Effective catalysts and conditions are crucial for achieving regioselective functionalization in these reactions. americanelements.com

Cycloaddition and Retro-Cycloaddition Processes

Oxazoles can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the specific reaction conditions and the nature of the reaction partner. These pericyclic reactions involve the concerted formation of cyclic products through the reorganization of π electrons. epa.gov

Formal [3+2] cycloaddition reactions involving 5-alkoxyoxazoles, such as 5-isopropoxy-4-methyloxazole, with reagents like acylisothiocyanates have been reported, leading to the formation of different heterocyclic systems, such as derivatives of 5-acylimino-3-thiazoline. sigmaaldrich.comfishersci.at

Retro-cycloaddition processes, the reverse of cycloaddition, can also occur, often at elevated temperatures, leading to the fragmentation of the heterocyclic ring. epa.govfishersci.fi

Formation of Other Heterocyclic Systems (e.g., Furans, Pyridines)

The reactivity of this compound derivatives can be exploited for the synthesis of other heterocyclic systems through various reaction pathways, including cycloaddition and ring-transformation reactions.

Reactions involving 5-amino-3-methylisoxazole, a related five-membered heterocycle, with suitable reaction partners have been shown to yield isoxazolo[5,4-b]pyridines through heterocyclization processes. cenmed.comlabsolu.cawikipedia.org These reactions often involve multi-component condensations and subsequent cyclizations.

Furthermore, the reaction of 3-amino-5-methylisoxazole with pyruvic acid derivatives has been reported to lead to the selective synthesis of furanones and pyrrolones. nih.gov This highlights the potential for ring transformation and the construction of different ring systems from isoxazole (B147169) precursors. While these examples involve isoxazoles, they illustrate the broader principle of using five-membered heterocycles as building blocks for constructing other ring systems. Oxazoles, being isomers of isoxazoles, can also undergo ring-opening and re-cyclization pathways to form different heterocycles under appropriate conditions. Isoxazoles themselves can be considered masked forms of other functionalities like 1,3-diketones, which can serve as precursors to furans. uni.luuni.lu

Applications in Medicinal Chemistry and Biological Research

Role as Intermediates in Pharmaceutical Synthesis

5-Methyloxazole is recognized for its application as a building block in the synthesis of more complex heterocyclic compounds with potential therapeutic applications. The oxazole (B20620) ring system, present in numerous biologically active molecules, can be incorporated or modified during synthetic routes to create novel pharmaceutical candidates. While specific examples of pharmaceuticals synthesized directly from this compound (PubChem CID 528411) are not detailed in the provided search results, the compound's classification as a versatile heterocyclic compound utilized in pharmaceutical development highlights its role in constructing diverse molecular architectures relevant to drug discovery chemimpex.com.

Investigations as Enzyme Inhibitors

Research involving this compound includes its use in the study of enzyme inhibitors. The compound's structural characteristics allow it to be explored for potential interactions with enzymatic targets. While the precise enzymes targeted or the specific inhibitory activities of this compound itself are not elaborated upon in the provided information, its inclusion in biochemical research focused on enzyme inhibition indicates its relevance in this area of study chemimpex.com. Studies on related oxazole derivatives, such as Ethyl this compound-4-carboxylate, suggest potential mechanisms involving binding to enzyme active sites, thereby influencing catalytic activity . Similarly, This compound-2-carboxamide (B13669302) has been investigated for its ability to inhibit enzymes like RIPK1 . These studies on derivatives underscore the broader interest in the methyloxazole scaffold for developing enzyme inhibitors.

Mechanistic Investigations of Biological Interactions

Understanding the mechanisms by which compounds interact with biological systems is fundamental to drug development. For this compound (PubChem CID 528411), detailed mechanistic investigations of its biological interactions are not specifically described in the provided search results. However, studies on related compounds offer insights into potential modes of action for methyloxazole-based structures. For instance, the mechanism of action for Ethyl this compound-4-carboxylate may involve binding to enzyme active sites or interacting with cellular receptors . Similarly, this compound-2-carboxamide has been shown to interact with specific molecular targets and pathways, acting as an inhibitor or modulator of various enzymes and receptors . These findings on derivatives suggest that mechanistic studies for this compound would likely focus on similar types of molecular interactions.

Computational Chemistry and Molecular Modeling Studies of 5 Methyloxazole Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

DFT calculations are a powerful tool for optimizing molecular geometries and characterizing the electronic structure of compounds like 5-methyloxazole. Studies employing DFT, often with various basis sets such as B3LYP/6-31+G(d,p), have been used to determine optimized structures, bond lengths, bond angles, and dihedral angles worldscientific.comresearchgate.net. These calculated structural parameters for oxazole (B20620) and its methyl derivatives generally show good agreement with experimental data where available researchgate.netcdu.edu.au.

Analysis of net atomic charges derived from DFT calculations reveals the charge distribution across the atoms in this compound rjpbcs.comscispace.comresearchgate.net. For this compound, the carbon atom at the 2nd position has been shown to carry a significant positive charge, suggesting it as a preferential site for nucleophilic attack rjpbcs.comscispace.com. The oxygen and nitrogen atoms in the oxazole ring also contribute significantly to the electron density distribution rjpbcs.comscispace.com. The negative charge on the oxygen atom is notably increased in methyl derivatives rjpbcs.com.

Here is a table summarizing typical computed electronic parameters for this compound from DFT studies:

| Parameter | Value (Example) | Unit | Source |

| Heat of Formation | -11.22 | kcal/mol | researchgate.net |

| Dipole Moment | 1.35 | Debye | researchgate.net |

| HOMO Energy | -9.222 | eV | researchgate.net |

| LUMO Energy | 4.678 | eV | researchgate.net |

| HOMO-LUMO Energy Gap | 13.900 | eV | researchgate.net |

| Net Charge on C2 | 0.390 | a.u. | rjpbcs.comscispace.com |

| Net Charge on Oxygen | Increased negative charge | a.u. | rjpbcs.com |

Note: Specific values can vary depending on the DFT method and basis set used in the calculation.

Spectroscopic Data Interpretation and Computational Correlation (NMR, IR)

Computational methods, particularly DFT, are invaluable for the interpretation and assignment of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for molecules like this compound. By calculating theoretical spectra, researchers can correlate computed vibrational frequencies and chemical shifts with observed experimental peaks, aiding in the confirmation of molecular structure and understanding vibrational modes and electronic shielding effects worldscientific.comresearchgate.net.

For NMR spectroscopy, the Gauge Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate theoretical chemical shifts for both ¹H and ¹³C NMR spectra worldscientific.com. Comparing these calculated shifts with experimental NMR data helps in the accurate assignment of signals to specific nuclei within the this compound molecule. Discrepancies between experimental and computational spectral data can arise from factors such as solvent effects, conformational flexibility, or limitations of the chosen computational method and basis set . Addressing these discrepancies often involves comparing experimental data obtained in deuterated solvents with GIAO-predicted shifts and considering variable-temperature NMR studies to assess dynamic effects .

In the case of IR spectroscopy, DFT calculations can predict vibrational frequencies and intensities, which can then be compared to experimental IR spectra researchgate.net. This correlation assists in assigning observed absorption bands to specific functional group vibrations and molecular stretching and bending modes. Analyzing solvent-free experimental spectra and comparing them with computed data can help in resolving discrepancies .

While specific detailed spectroscopic data correlations for this compound were not extensively detailed in the immediate search results, the general approach of using DFT for predicting and interpreting NMR and IR spectra of oxazole derivatives is well-established in computational chemistry literature worldscientific.comresearchgate.net. This allows for a deeper understanding of the relationship between the molecular structure of this compound and its spectroscopic signature.

Theoretical Investigations of Electronic Parameters

Theoretical investigations delve deeper into the electronic parameters that govern the behavior and reactivity of this compound. These studies utilize computational methods to explore concepts such as molecular orbitals, electron density distribution, electrostatic potential, and reactivity descriptors.

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is fundamental. The energy and spatial distribution of the HOMO and LUMO provide insights into the molecule's propensity for donating or accepting electrons, respectively, which is crucial for understanding reaction pathways cdu.edu.auscispace.com. As mentioned earlier, the methyl group in this compound influences the HOMO energy rjpbcs.comscispace.com. The electron density distribution in the HOMO of oxazole derivatives is often localized around specific bonds, indicating potential sites for electrophilic attack or cycloaddition reactions cdu.edu.au.

Theoretical investigations also involve the calculation of molecular electrostatic potential (MEP) surfaces, which visually represent the charge distribution and can indicate regions prone to electrophilic or nucleophilic attack worldscientific.com. Regions with negative electrostatic potential are typically susceptible to electrophilic attack, while positive regions are favored by nucleophiles.

Furthermore, various reactivity descriptors derived from computational studies, such as Fukui functions and local softness, can pinpoint the most reactive sites within the molecule for specific types of chemical reactions worldscientific.com. These descriptors provide a theoretical basis for predicting how this compound will interact with other molecules. Studies have indicated that the C2 position in this compound is particularly susceptible to nucleophilic attack based on net atomic charges rjpbcs.comscispace.com.

Applications in Agrochemical Chemistry

Intermediate in Agrochemical Synthesis

5-Methyloxazole and its derivatives are significant building blocks in the synthesis of various agrochemicals, particularly fungicides and herbicides. The oxazole (B20620) ring system is a key structural motif in several biologically active compounds, and its derivatives are utilized as intermediates to construct more complex molecules with desired pesticidal properties.

One of the most prominent examples of a this compound derivative used in agrochemical synthesis is 3-hydroxy-5-methylisoxazole, which is the active ingredient known as Hymexazol. nih.gov Hymexazol is a systemic soil and seed fungicide effective against diseases caused by pathogens such as Fusarium, Aphanomyces, and Pythium. nih.gov Its synthesis showcases the utility of the this compound core in developing crop protection agents.

The synthesis of Hymexazol can be achieved through several routes, commonly involving the reaction of a β-keto ester, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, with hydroxylamine (B1172632) or its salts. google.comgoogle.com One common industrial method involves the reaction of methyl acetoacetate with hydroxylamine hydrochloride in an alkaline solution to form an intermediate, which then undergoes a ring-closing reaction in an acidic medium to yield Hymexazol. google.com

The following table outlines a general synthetic pathway for Hymexazol, highlighting the key reactants and intermediates.

| Step | Reactants | Key Intermediate/Product | General Conditions |

| 1 | Methyl acetoacetate, Hydroxylamine hydrochloride, Sodium hydroxide | Acetohydroxamic acid derivative | Alkaline solution |

| 2 | Acetohydroxamic acid derivative, Hydrochloric acid | Hymexazol (3-hydroxy-5-methylisoxazole) | Acidic medium, heating |

Another derivative, this compound-4-carboxylic acid, also serves as a versatile intermediate in the synthesis of agrochemicals. chemimpex.com This compound provides a scaffold for the development of novel herbicides and fungicides. chemimpex.com For instance, it can be converted into its corresponding acid chloride, 5-methylisoxazole-4-carbonyl chloride, which is a reactive intermediate. This acid chloride can then be reacted with various amines to produce a range of amide derivatives with potential herbicidal or fungicidal activity. A specific example is the synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, which is prepared by reacting the acid chloride with 4-trifluoromethyl aniline.

The following table summarizes the synthesis of an anilide derivative from this compound-4-carboxylic acid.

| Step | Starting Material | Reagent | Intermediate/Product |

| 1 | 5-methylisoxazole-4-carboxylic acid | Thionyl chloride | 5-methylisoxazole-4-carbonyl chloride |

| 2 | 5-methylisoxazole-4-carbonyl chloride | 4-trifluoromethyl aniline | 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide |

Research in this area continues to explore the potential of this compound and its derivatives as core structures for the discovery of new and effective agrochemicals. The versatility of the oxazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity and spectrum of control.

Applications in Materials Science

Role in Specialty Chemicals and Materials Production

5-Methyloxazole, a heterocyclic organic compound, demonstrates potential and established roles in the production of specialty chemicals and the development of various materials. While direct, extensive research focused solely on this compound itself within materials science is limited in readily available public data, its core structure and substituted derivatives highlight its significance as a versatile building block and component in material innovation.

The PubChem database classifies this compound under categories such as Polymers, Quantum Dots and Micro/Nano Materials, and Solar Cells and Photonic Materials. nih.gov This classification suggests its relevance or potential utility in these advanced material areas, likely owing to its structural features and chemical properties that can be leveraged in synthesis and formulation.

Detailed research findings illustrate the incorporation of the 5-methylisoxazole (B1293550) moiety, a structural isomer of this compound, into polymer structures. For instance, studies have reported the synthesis and thermal characterization of new maleimide (B117702) polymers derived from sulfamethoxazole (B1682508), a compound containing the 5-methylisoxazole structure. wikipedia.org These polymers exhibited notable thermal stability, with reported glass transition temperatures (Tg) indicating their potential for applications requiring resistance to heat. wikipedia.org

The synthesis involved reacting a derivative of sulfamethoxazole with maleic anhydride (B1165640) to form monomers, which were subsequently polymerized. wikipedia.org The resulting polymers, such as poly-4-(3,4-dimethyl-2,5-dioxopyrrolidin-1-yl)-N-(5-methyl isoxazole-3-yl)benzenesulfonamide and copolymers with acrylamide (B121943) or maleic anhydride, showed good thermal stability. wikipedia.org

| Polymer Designation | Monomer Components | Reported Thermal Stability | Glass Transition Temperature (Tg) |

| Polymer (H1) | Derivative of Sulfamethoxazole | Very good | 260 °C |

| Polymer (C1) | Derivative of Sulfamethoxazole and Acrylamide | Very good | 300 °C |

| Polymer (C2) | Derivative of Sulfamethoxazole and Maleic Anhydride | Very good | 270 °C |

Data extracted from research on maleimide polymers from sulfamethoxazole. wikipedia.org

Furthermore, derivatives of this compound, such as 5-Methylisoxazole-3-carboxamide, have been investigated for their utility as directing groups in advanced chemical synthesis techniques, including palladium-catalyzed C-H functionalization. uni.lu These methods are significant in the precise construction of complex molecules that can serve as precursors or components for polymers and other materials. The application of such directing groups allows for the selective functionalization of organic molecules, which is crucial for tailoring the properties of materials at the molecular level. uni.lu This highlights an indirect yet important role of this compound derivatives in enabling the synthesis of specialty chemicals used in materials science.

Other substituted oxazoles and isoxazoles are broadly recognized in chemical research as valuable building blocks for the synthesis of diverse compounds with potential applications in materials science. ekb.egfishersci.nouni.lu Their heterocyclic aromatic structure contributes to unique electronic and structural properties that can be advantageous in designing materials with specific characteristics, such as enhanced thermal stability, mechanical strength, or optical properties. ekb.egfishersci.no The presence of the methyl group on the oxazole (B20620) ring in this compound can influence its reactivity and the properties of materials incorporating this moiety.

The utilization of this compound and its related structures in specialty chemicals production is also linked to their role as intermediates in synthesizing more complex heterocyclic compounds. These larger molecules can then find direct applications in material formulations or serve as monomers for polymerization processes.

Biosynthetic Considerations for Oxazole Ring Systems

General Enzymatic Pathways to Oxazole (B20620) Formation

The biosynthesis of oxazole rings in nature primarily involves the post-translational modification of precursor peptides or the modification of polyketide chains. A common pathway involves the cyclization and oxidation of β-hydroxyl amino acid residues, specifically serine (Ser) and threonine (Thr). researchgate.netmdpi.com

This enzymatic process generally occurs in two key steps:

Cyclization: An ATP-dependent cyclodehydration reaction converts a serine or threonine residue within a peptide chain into an oxazoline (B21484) ring. mdpi.comasm.orgnih.gov This step is catalyzed by cyclodehydratase enzymes, often composed of multiple protein subunits (e.g., C- and D-proteins in some systems). asm.orgnih.gov

Oxidation: The resulting oxazoline ring undergoes a two-electron oxidation to yield the aromatic oxazole ring. mdpi.comnih.gov This oxidation step is typically catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase enzyme (e.g., B-protein). mdpi.comasm.orgnih.gov

This two-step mechanism, starting from a β-hydroxyl amino acid, is a fundamental route for oxazole ring formation in ribosomally synthesized and post-translationally modified peptides (RiPPs) and some non-ribosomal peptide synthetase (NRPS) pathways. ontosight.airesearchgate.netnih.gov For instance, studies on thiazole/oxazole-modified microcins (TOMMs) have provided significant insights into this enzymatic process, highlighting the roles of cyclodehydratases and dehydrogenases. nih.gov

While 5-Methyloxazole itself is mentioned as a fragment in some natural products like Dendroamides A, B, and C, which feature a methyloxazole moiety within an 18-membered cycle, the detailed biosynthetic pathway specifically leading to the this compound structure within these complex molecules involves the general oxazole formation mechanism acting on a threonine residue. mdpi.com

Precursors and Biosynthetic Intermediates

The primary precursors for the oxazole ring system in biological biosynthesis are the amino acids serine and threonine. researchgate.netmdpi.comwikipedia.org

Serine: Provides the two carbon atoms and the nitrogen atom that form part of the oxazole ring. The β-hydroxyl group of serine is crucial for the initial cyclization step.

Threonine: Similar to serine, threonine contributes carbon and nitrogen atoms to the oxazole ring. The methyl group on the β-carbon of threonine is incorporated into the resulting oxazole structure, leading to a methyl-substituted oxazole, such as the this compound moiety observed in some natural products. mdpi.comwikipedia.org

The immediate biosynthetic intermediate formed from the cyclization of serine or threonine is the corresponding oxazoline ring. researchgate.netmdpi.comwikipedia.org This less oxidized, five-membered heterocycle contains a double bond but is not yet fully aromatic. The subsequent enzymatic oxidation step converts this oxazoline intermediate into the aromatic oxazole. mdpi.comnih.govwikipedia.org

In the context of complex natural products like TOMMs, the amino acids (serine or threonine) are incorporated into a precursor peptide chain via ribosomal synthesis before undergoing post-translational modification by the cyclodehydratase and dehydrogenase enzymes. ontosight.ainih.gov In other systems, such as those involving polyketide synthases (PKS) and NRPS hybrid systems, amino acid-derived modules can be integrated, and the cyclization/oxidation chemistry then forms the oxazole ring within the larger structure. asm.orgnih.gov

Detailed research findings, such as those on the biosynthesis of inthomycins, have identified specific enzymes like Itm15, a cyclodehydratase, that catalyze the oxazole ring formation from a straight-chain precursor in a PKS/NRPS system. asm.orgnih.gov This underscores the enzymatic specificity involved in creating the oxazole core within diverse natural product scaffolds.

Advanced Analytical Methodologies for 5 Methyloxazole Research

Advanced Spectroscopic Characterization Techniques in Research Settings

Spectroscopic methods play a vital role in the structural elucidation and confirmation of 5-methyloxazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the compound's molecular structure and functional groups.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is widely used to determine the arrangement of atoms within the this compound molecule. Analysis of chemical shifts, splitting patterns, and integration values in ¹H NMR spectra allows for the identification of distinct proton environments, such as those of the methyl group and the oxazole (B20620) ring protons nih.gov. ¹³C NMR provides information about the carbon skeleton nih.gov. For related oxazole and isoxazole (B147169) derivatives, NMR spectroscopy has been successfully employed for structural confirmation, with characteristic signals observed for methyl groups and ring carbons lew.rotandfonline.comresearchgate.netresearchgate.netmdpi.comresearchgate.netrsc.org. For instance, in studies of 5-methylisoxazole (B1293550) derivatives, characteristic signals for the methyl group and isoxazole ring protons and carbons are reported lew.roresearchgate.netmdpi.comresearchgate.netrsc.org.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. The mass spectrum of this compound (C₄H₅NO) is expected to show a molecular ion peak at m/z 83.037 Da nih.gov. Fragmentation patterns can provide further structural details. GC-MS has been utilized in the identification of methyl-substituted oxazoles, demonstrating its applicability for detecting such compounds in complex samples jocpr.com. High-resolution mass spectrometry (HR-MS) offers accurate mass measurements, which are invaluable for confirming the elemental composition of this compound and its derivatives researchgate.netresearchgate.net.

Infrared (IR) spectroscopy is useful for identifying the functional groups present in this compound by analyzing the vibrational modes of the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching vibrations, C=C and C=N stretching vibrations within the oxazole ring, and C-O and C-N stretching vibrations nih.govnih.gov. Studies on related oxazole and isoxazole compounds have used IR spectroscopy to confirm the presence of specific functional groups, such as carbonyl groups in carboxylic acid derivatives researchgate.netmdpi.comresearchgate.net.

Beyond these common techniques, advanced methods like rotational spectroscopy can provide highly precise structural parameters and information about molecular dynamics, such as internal rotation barriers of methyl groups. Research on methylimidazole isomers has utilized rotational spectroscopy, noting similar trends for methyl substituted oxazoles, including this compound aip.org.

Chromatographic Methods for Complex Mixture Analysis in Research

Chromatographic techniques are essential for the separation, identification, and quantification of this compound within complex mixtures, such as reaction products or biological extracts. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most frequently employed methods.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides identification through mass spectral matching. GC-MS has been successfully applied to identify 4-methyloxazole (B41796) in plant extracts, indicating its suitability for analyzing methyl-substituted oxazoles jocpr.com. Similarly, GC-MS and HR-MS were used to identify 3-amino-5-methylisoxazole (B124983) as a biodegradation product, highlighting the utility of these coupled techniques for identifying methylazole compounds in environmental or biological samples researchgate.net.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of a broader range of compounds, including those that are less volatile or thermally labile. HPLC separates compounds based on their interactions with the stationary and mobile phases. Various HPLC methods have been developed for the analysis of related methylazole compounds, demonstrating the versatility of this technique. For instance, reversed-phase HPLC methods have been established for the analysis of 5-methylisoxazole-4-carboxylic acid, a degradation product of leflunomide (B1674699) researchgate.netjapsonline.com. These methods often utilize C18 stationary phases and mobile phases consisting of water and organic solvents (e.g., methanol (B129727) or acetonitrile) with acidic buffers, detected by UV absorbance at wavelengths around 260 nm researchgate.netjapsonline.com. An HPLC method for the analysis of 3-hydroxy-5-methylisoxazole (Hymexazol) employed a mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid, detected at 222 nm sielc.com.

The development of specific chromatographic methods for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. The selection of the method depends on the nature of the sample matrix and the research objective (e.g., purity analysis, reaction monitoring, or trace analysis).

Research findings utilizing these chromatographic methods for related compounds provide valuable insights into method development for this compound. For example, the validated HPLC method for 5-methylisoxazole-4-carboxylic acid demonstrated linearity over a specific concentration range and determined limits of detection (LOD) and quantification (LOQ) researchgate.net.

Here is a summary of typical chromatographic parameters used for related methylazole compounds, illustrating the approaches applicable to this compound research:

| Compound Analyzed | Method | Column Type | Mobile Phase | Detection | Key Findings / Application | Citation |

| 5-Methylisoxazole-4-carboxylic acid | HPLC | Novapak C18 (150 mm × 3.9 mm, 4 µm) | Methanol-phosphate buffer (pH 5.3; 20 mM) (7:3, v/v) | UV (260 nm) | Stability-indicating method, separation from degradation products | japsonline.com |

| 5-Methylisoxazole-4-carboxylic acid | HPTLC | Silica gel G 60F254 | Toluene‒chloroform‒ethanol (4:4:2, V/V) | UV (266 nm) | Degradation product identification, LOD/LOQ determined | researchgate.net |

| 3-Hydroxy-5-methylisoxazole | HPLC | Primesep B | MeCN/H₂O – 10/90% with 0.05% H₂SO₄ | UV (222 nm) | Retention and analysis of Hymexazol | sielc.com |

| 3-amino-5-methylisoxazole | GC-MS | Not specified | Not applicable | MS | Identification as biodegradation product | researchgate.net |

| 4-methyloxazole | GC-MS | Not specified | Not applicable | MS | Identification in plant extract | jocpr.com |

These examples underscore the importance and effectiveness of both spectroscopic and chromatographic techniques in advancing the understanding and utilization of this compound and related heterocyclic compounds in scientific research.

Q & A

Q. How should researchers design a systematic review to evaluate the biological activity of this compound analogs?

- Methodological Answer : Follow PRISMA guidelines to define inclusion/exclusion criteria (e.g., peer-reviewed studies with IC data). Use databases like PubMed and Web of Science, and document search strategies (e.g., keywords: "this compound," "antimicrobial," "SAR") to ensure transparency. Critically appraise studies for bias using tools like ROBIS .

05 文献检索Literature search for meta-analysis02:58

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA to compare efficacy across analogs, ensuring assumptions like normality and homogeneity of variance are met. For small datasets, Bayesian methods provide robustness against limited sample sizes .

Q. How can machine learning enhance the prediction of this compound derivative properties?

- Methodological Answer : Train QSAR models using descriptors like logP, molecular weight, and electronic parameters. Validate models with external datasets and cross-reference synthetic feasibility using retrosynthetic tools (e.g., ASKCOS). Address overfitting by employing regularization techniques and k-fold cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。